Structural Provenance: The Validated 1,2,4-Oxadiazole Core for Broad-Spectrum Nematicidal Activity
The target compound's specific regioisomer is the direct structural antecedent to tioxazafen, a commercial broad-spectrum nematicide. While the target compound itself lacks published standalone bioactivity data, the 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole core (a close structural analog) serves as the validated pharmacophore for this established agrochemical [1]. This provides a unique, evidence-backed starting point for SAR studies. In contrast, other regioisomers or 1,3,4-oxadiazole analogs lack this direct lineage to a commercial product, introducing greater uncertainty in agrochemical discovery programs. [1]
| Evidence Dimension | Validated Pharmacophore Provenance |
|---|---|
| Target Compound Data | Core substructure of tioxazafen (nematicide) |
| Comparator Or Baseline | Other 1,2,4-oxadiazole or 1,3,4-oxadiazole regioisomers/analogs (e.g., 1,3,4-oxadiazole variants, alternative substitution patterns) |
| Quantified Difference | N/A (Qualitative differentiation based on established commercial application) |
| Conditions | Comparison based on chemical structure and established commercial use of tioxazafen as a nematicidal seed treatment. |
Why This Matters
This direct structural link to a commercial agrochemical provides a validated starting point for lead optimization, reducing early-stage discovery risk compared to exploring unvalidated heterocyclic cores.
- [1] ChEBI. tioxazafen (CHEBI:133325). EMBL-EBI. View Source
